molecular formula C12H9BrO2 B1307683 Methyl 5-bromo-1-naphthoate CAS No. 59866-97-6

Methyl 5-bromo-1-naphthoate

Cat. No.: B1307683
CAS No.: 59866-97-6
M. Wt: 265.1 g/mol
InChI Key: MGAHYBCONLQGDK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-naphthoate: is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the fifth position and a methyl ester group at the first position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 5-bromo-1-naphthoate is used in a variety of scientific research applications, including:

Safety and Hazards

The safety information for “Methyl 5-bromo-1-naphthoate” indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1-naphthoate can be synthesized through the bromination of methyl 1-naphthoate. The process involves the use of bromine (Br2) as the brominating agent. The reaction is typically carried out in the presence of an oxidant, such as manganese dioxide, cerium (IV) salts, alkali metal bromates, or peroxy compounds, which helps in oxidizing hydrogen bromide to regenerate bromine. The reaction is conducted in a solvent that is miscible with water, such as lower aliphatic carboxylic acids or lower aliphatic alcohols .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, and environmental considerations are taken into account to minimize pollution. The use of non-chlorinated solvents and efficient recycling of bromine are some of the measures employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted naphthoates.

    Oxidation: Formation of 5-bromo-1-naphthoic acid.

    Reduction: Formation of 5-bromo-1-naphthalenemethanol.

Comparison with Similar Compounds

    Methyl 4-bromo-1-naphthoate: Similar structure but with the bromine atom at the fourth position.

    Methyl 6-bromo-1-naphthoate: Bromine atom at the sixth position.

    Methyl 1-naphthoate: Lacks the bromine atom.

Uniqueness: Methyl 5-bromo-1-naphthoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 5-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAHYBCONLQGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404236
Record name methyl 5-bromo-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59866-97-6
Record name methyl 5-bromo-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-1-naphthylcarboxylic acid (5 g, 20 mmol) in 200 mL anhydrous MeOH was added 5 mL concentrated H2SO4 and refluxed overnight. The reaction was cooled to room temperature and concentrated to one-third the volume. The residue was diluted with water and extracted with diethyl ether. The organic layer was separated and washed with water (2×), dried over MgSO4, and concentrated. Silica gel column chromatography using hexane/ethyl acetate (2/11) gave 4.91 g (92%) of the product.
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5 g
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Yield
92%

Synthesis routes and methods III

Procedure details

5-Bromonapthoic acid (J Chem. Soc., 1950, 991) (5.13 g, 20 mmol) was added to a solution of thionyl chloride (10 ml) in methanol (200 ml). The mixture was stirred at reflux for 4 h, yielding a dark brown solution. On cooling, the title compound precipitated as a light brown solid, which was filtered off and dried, yielding 5.34 g material (98%).
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5.13 g
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10 mL
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200 mL
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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